molecular formula C22H23NO5 B2969916 (E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate CAS No. 637746-76-0

(E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate

Cat. No. B2969916
CAS RN: 637746-76-0
M. Wt: 381.428
InChI Key: AGNKSVLEGFKXPF-CMDGGOBGSA-N
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Description

(E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MMMP belongs to the family of morpholine-based compounds, which have been studied for their diverse biological activities.

Scientific Research Applications

Photopolymerization in Coatings

Copolymers of related compounds, such as 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxypropyl)]aminopropan-1-one, have been studied for their potential in ultraviolet-curable pigmented coatings. These copolymers are significant in improving the efficiency of UV-initiated polymerization processes, especially in the presence of pigments like TiO2, which is commonly used in coating formulations (Angiolini et al., 1997).

Polymer-Drug Conjugates

Research into polymer-drug conjugates, involving compounds like N-acryloyl morpholine, has demonstrated the ability to manipulate the kinetics of drug release. These findings are crucial for developing drug delivery systems where controlled release is desired (Pitt & Shah, 1996).

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives, such as 1-methoxyisoquinoline-3-carboxylic acid ester, involves processes that can be related to the properties of (E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate. These synthetic methods are pivotal in medicinal chemistry for creating complex molecular structures (Ture et al., 2011).

Photocrosslinking Properties in Polymers

The study of acrylate and methacrylate monomers, including those with the α,β-unsaturated ketone moiety, is essential for understanding photocrosslinking properties in polymers. These findings have implications in the development of materials with specific light-responsive characteristics (Reddy et al., 1998).

Photochemical Addition Reactions

Research into the photochemical addition of compounds like methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate has shown distinct reaction pathways under different conditions. This research provides insights into the stereochemical aspects of reactions involving similar acrylate compounds (Somei et al., 1977).

Copolymerization for Advanced Materials

Studies on the copolymerization of styrene with acrylates, including N-actyloyl morpholine, provide insights into creating advanced materials with specific properties, such as controlled polymerization rates and the formation of block polymers (Appelt & Schmidt-naake, 2004).

Corrosion Inhibition

The synthesis of acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has been explored for corrosion inhibition in metals like copper. This research is significant for industries where metal longevity and resistance to corrosive environments are crucial (Abu-Rayyan et al., 2022).

properties

IUPAC Name

[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-16-7-10-21(28-22(25)23-11-13-27-14-12-23)18(15-16)19(24)9-8-17-5-3-4-6-20(17)26-2/h3-10,15H,11-14H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNKSVLEGFKXPF-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate

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